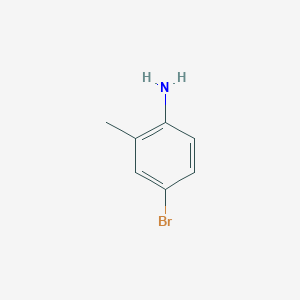

4-Bromo-2-methylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHYYOCUCGCSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060399 | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-75-5 | |

| Record name | 4-Bromo-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMA73XX2XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methylaniline (CAS: 583-75-5)

Introduction

4-Bromo-2-methylaniline, also known by its synonyms 4-Bromo-o-toluidine and 2-Amino-5-bromotoluene, is an aromatic amine derivative with the CAS number 583-75-5.[1][2][3] This compound presents as a white to off-white or light yellow crystalline solid and serves as a crucial and versatile building block in organic synthesis.[1][4][] Its bifunctional nature, featuring both a reactive amine group and a bromine atom, makes it a valuable intermediate in the production of a wide array of complex molecules.[6][7] Consequently, this compound is widely utilized in the pharmaceutical, agrochemical, and material science industries for developing novel therapeutic agents, crop protection agents, dyes, and polymers.[1][6][8]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: General and Physicochemical Data for this compound

| Property | Value | References |

| CAS Number | 583-75-5 | [1][2][3][4][][6][7][9][10][11][12] |

| Molecular Formula | C₇H₈BrN | [1][2][4][][9][10][12] |

| Molecular Weight | 186.05 g/mol | [1][2][][9][10][12] |

| Appearance | White to light red/green powder or crystals | [1][4][9] |

| Melting Point | 57-61 °C | [9] |

| Boiling Point | 240 °C | [1][][11][12][13] |

| Density | ~1.498 g/cm³ | [] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), acetone | [4] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | References |

| IUPAC Name | This compound | [2][12] |

| Synonyms | 2-Amino-5-bromotoluene, 4-Bromo-o-toluidine | [2][3][6][12] |

| InChI Key | PCHYYOCUCGCSBU-UHFFFAOYSA-N | [2][][12] |

| SMILES | CC1=C(C=CC(=C1)Br)N | [2][] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the controlled bromination of 2-methylaniline (o-toluidine).[7] A common industrial and laboratory-scale synthesis involves a three-step process to ensure high regioselectivity and purity, as outlined in patent literature.[14] This process involves protection of the amine, followed by bromination, and subsequent deprotection.

Experimental Protocols

Experimental Protocol 1: Synthesis via Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide [14]

This protocol details the final deprotection step in the synthesis pathway.

-

Materials:

-

N-(4-bromo-2-methylphenyl)acetamide

-

Concentrated hydrochloric acid (HCl)

-

Dioxane (freshly distilled)

-

Ammonia (B1221849) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers

-

Separatory funnel

-

Filtration apparatus

-

-

Procedure:

-

Charge a round-bottom flask with N-(4-bromo-2-methylphenyl)acetamide, 30-35 mL of concentrated HCl, and 45-55 mL of freshly distilled dioxane.

-

Heat the mixture to reflux and maintain for 1.5-2.5 hours.

-

After cooling, carefully neutralize the reaction mixture with ammonia solution until the pH reaches 8-10.

-

Filter any precipitate that forms. Transfer the filtrate to a separatory funnel.

-

Allow the layers to separate, then collect the organic phase.

-

Wash the organic phase twice with water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the drying agent by filtration and concentrate the solvent under reduced pressure to yield crude this compound.

-

Experimental Protocol 2: Purification by Steam Distillation and Recrystallization [11]

This protocol is suitable for purifying the crude product obtained from synthesis.

-

Materials:

-

Crude this compound

-

Ethanol (EtOH)

-

-

Equipment:

-

Steam distillation apparatus

-

Beakers

-

Crystallizing dish

-

Ice bath

-

Büchner funnel and flask

-

-

Procedure:

-

Set up the steam distillation apparatus and charge the flask with the crude this compound.

-

Perform steam distillation, collecting the distillate which contains the purified aniline.

-

Dissolve the distilled product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its amine (-NH₂) and bromo (-Br) functional groups. The amine group can readily undergo reactions such as acylation and alkylation, while the bromine atom is an excellent leaving group for various cross-coupling reactions.[7]

-

Pharmaceutical Development : This compound is a cornerstone intermediate for synthesizing a range of active pharmaceutical ingredients (APIs).[4][6] Its structure is incorporated into molecules targeting advancements in oncology, infectious diseases, and cardiovascular health.[6]

-

Agrochemical Synthesis : It serves as a precursor for various agrochemicals, including herbicides and crop protection agents.[1][8]

-

Material Science : The reactivity of this compound is leveraged in the creation of dyes, polymers, and other specialized materials.[1][8]

-

Chemical Research : It is widely used as a starting material for synthesizing more complex substituted anilines and other organic compounds. For example, it is used in the preparation of 4-Bromo-2-methylphenol.[9][11]

Safety and Handling

Proper handling and storage of this compound are critical due to its potential hazards. Adherence to safety protocols is mandatory for all personnel.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | References |

| Signal Word | Warning | |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Table 4: Handling and Storage Recommendations

| Parameter | Recommendation | References |

| Personal Protective Equipment (PPE) | Eyeshields, protective gloves, dust mask type N95 (US) or equivalent respirator. | [15] |

| Storage Conditions | Store in a cool, dark, and dry place. Keep container tightly sealed in a well-ventilated area. Recommended to store under an inert gas atmosphere. | [4][13] |

| Conditions to Avoid | Air and heat sensitive. |

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 583-75-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. This compound, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 583-75-5 [chemicalbook.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. 583-75-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. CN103787895A - Production process for synthesizing this compound - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylaniline, also known as 4-bromo-o-toluidine, is a substituted aniline (B41778) derivative with the chemical formula C₇H₈BrN. Its unique structural features, a bromine atom and a methyl group on the aniline ring, make it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, purification, and formulation development. This technical guide provides a detailed overview of the key physical and spectral properties of this compound, along with standardized experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | |

| Appearance | White to off-white or light reddish-green crystalline powder/solid. | [1] |

| Melting Point | 57-61 °C | [2] |

| Boiling Point | 240 °C (at 760 mmHg) | |

| Density | Data not readily available | |

| Flash Point | >110 °C (>230 °F) |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its chemical structure and information on analogous compounds, a qualitative solubility profile can be established. The presence of the nonpolar benzene (B151609) ring and the bromine atom suggests solubility in organic solvents, while the polar amine group may impart slight solubility in polar solvents.

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble/Insoluble | The hydrophobic nature of the brominated aromatic ring dominates over the hydrophilic character of the amine group. |

| Ethanol | Soluble | The compound can engage in hydrogen bonding with the hydroxyl group of ethanol. |

| Acetone (B3395972) | Soluble | Dipole-dipole interactions between the polar carbonyl group of acetone and the polar functionalities of the aniline derivative promote solubility. |

| Chloroform | Slightly Soluble | The compound exhibits some solubility due to dipole-dipole interactions. |

| Ether | Soluble | The non-polar character of the majority of the molecule allows for favorable van der Waals interactions with ether. |

| Toluene (B28343) | Soluble | As a non-polar aromatic solvent, toluene can effectively solvate the non-polar regions of the molecule. |

| Hexane (B92381) | Likely Soluble | The non-polar nature of hexane would favor the dissolution of the largely non-polar this compound. |

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

| Technique | Key Features |

| ¹H NMR | Spectral data is available, but specific peak assignments require experimental determination. |

| IR Spectroscopy | Characteristic peaks corresponding to N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching are expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectral properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

-

A small amount of liquid this compound (if melted) is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

Principle: Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Methodology (Liquid Displacement Method):

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, given its low solubility), and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The final volume of the liquid in the graduated cylinder is recorded.

-

The volume of the solid is the difference between the final and initial volumes.

-

The density is calculated by dividing the mass of the solid by its volume.

Spectroscopic Analysis

a. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei.

Methodology:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired by applying a strong magnetic field and radiofrequency pulses.

-

The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

b. IR (Infrared) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This provides information about the functional groups present.

Methodology (KBr Pellet Method):

-

A small amount of finely ground this compound is mixed with dry potassium bromide (KBr).

-

The mixture is pressed under high pressure to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an IR spectrometer.

-

An infrared beam is passed through the pellet, and the transmitted radiation is detected.

-

The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the molecule.

c. Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Methodology (Electron Ionization - EI):

-

A small sample of this compound is introduced into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated by a magnetic or electric field according to their mass-to-charge (m/z) ratio.

-

A detector measures the abundance of each ion, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates a typical workflow for the physical and spectral characterization of a compound like this compound.

References

A Technical Guide to the Physicochemical Properties of 4-Bromo-2-methylaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the physical properties, specifically the melting and boiling points, of 4-Bromo-2-methylaniline (CAS 583-75-5). It includes a compilation of reported values and outlines the standard experimental protocols for their determination. This guide is intended to serve as a technical resource for laboratory professionals engaged in chemical synthesis and analysis, particularly within the pharmaceutical and agrochemical industries where this compound is a key intermediate.[1][2][3]

Core Physical Properties

This compound, also known as 2-Amino-5-bromotoluene or 4-Bromo-o-toluidine, is an aromatic amine derivative with the molecular formula C₇H₈BrN.[1] It typically appears as a white to off-white or light-red crystalline solid.[1] Understanding its melting and boiling points is crucial for its purification, handling, and application in various synthetic processes.[1][4]

Data Presentation

The following table summarizes the reported melting and boiling points for this compound from various chemical suppliers and databases. The slight variations in the melting point range can be attributed to differences in sample purity and the specific methodology used for determination.

| Physical Property | Reported Value (°C) | Source(s) |

| Melting Point | 53 - 59 | [1] |

| 56 - 60 | [5] | |

| 57 - 59 | [6] | |

| 57 - 61 | [7] | |

| 60 | ||

| Boiling Point | 240 | [1][5][][9] |

| 242.6 | [10] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound due to its accuracy and the small sample size required.[11] Pure crystalline solids exhibit a sharp melting point range of 1-2°C, whereas impurities tend to depress the melting point and broaden the range.[12][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital apparatus)[12][13]

-

Glass capillary tubes (sealed at one end)[14]

-

Thermometer

-

Mortar and pestle (optional, for pulverizing sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11][14] Introduce a small amount of the sample into the open end of a capillary tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[12][14] The packed sample height should be approximately 2-3 mm.[14]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]

-

Heating: Heat the sample rapidly to a temperature about 15°C below the expected melting point.[14] Then, decrease the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[13][14]

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[13]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[15][16] The Thiele tube method is a convenient micro-scale technique for this determination.

Apparatus:

-

Thiele tube[17]

-

Heat-resistant oil (e.g., mineral oil)[17]

-

Small test tube or Durham tube[17]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Rubber band or thread

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound (in its liquid state) to a small test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[16][17]

-

Capillary Insertion: Place a capillary tube (sealed end up) into the liquid in the test tube.[17]

-

Heating: Insert the assembly into a Thiele tube containing heating oil, ensuring the sample is below the oil level and the open arm of the Thiele tube is not pointing towards anyone.[16][17]

-

Observation: Gently heat the side arm of the Thiele tube.[16] As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[16][17]

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[16]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the physical properties discussed.

Caption: Workflow for determining melting and boiling points.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 583-75-5 [chemicalbook.com]

- 7. This compound, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. Page loading... [guidechem.com]

- 11. westlab.com [westlab.com]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. chem.libretexts.org [chem.libretexts.org]

4-Bromo-2-methylaniline molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-methylaniline

This technical guide provides a comprehensive overview of this compound (CAS 583-75-5), a key chemical intermediate in various synthetic processes. It is intended for researchers, scientists, and professionals in drug development and chemical research. This document details the compound's fundamental properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Properties of this compound

This compound, also known as 2-Amino-5-bromotoluene or 4-Bromo-o-toluidine, is a substituted aniline (B41778) that serves as a versatile building block in organic synthesis.[1] It typically appears as a white to light yellow crystalline powder.[2] The compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[2]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [2][3][4] |

| BrC₆H₃(CH₃)NH₂ | [4][5] | |

| Molecular Weight | 186.05 g/mol | [3][4][5] |

| 186.04912 g/mol | [2] | |

| CAS Number | 583-75-5 | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 57-61 °C | [5] |

| Boiling Point | 240-257 °C | [2] |

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactive amine and bromo functional groups allow for a variety of chemical transformations, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.[2][6] These properties make it an important starting material for creating more complex molecules with potential biological activities.[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed three-step protocol for the synthesis of this compound, based on a patented production process.[7] This process involves the protection of the amine group, followed by bromination and subsequent deprotection.

Step 1: Acetylation (Amine Protection)

-

Objective: To protect the amino group of 2-methylaniline to prevent side reactions during bromination.

-

Procedure:

-

React 2-methylaniline with an acetylating agent (e.g., acetic anhydride) to form N-(2-methylphenyl)acetamide.

-

This reaction is typically carried out in a suitable solvent.

-

The product, white needle-like crystals of N-(2-methylphenyl)acetamide, is then isolated.

-

Step 2: Bromination

-

Objective: To introduce a bromine atom at the para-position of the N-(2-methylphenyl)acetamide.

-

Procedure:

-

The N-(2-methylphenyl)acetamide obtained from Step 1 is used as the raw material.

-

A bromination reaction is performed to yield N-(4-bromo-2-methylphenyl)acetamide.

-

Step 3: Hydrolysis (Deprotection)

-

Objective: To remove the acetyl protecting group and obtain the final product, this compound.

-

Procedure:

-

The N-(4-bromo-2-methylphenyl)acetamide from Step 2 is subjected to a hydrolysis reaction.

-

In a beaker, combine the N-(4-bromo-2-methylphenyl)acetamide with 30mL of concentrated hydrochloric acid and 50mL of freshly distilled dioxane.[7]

-

Reflux the mixture for 2 hours.[7]

-

After refluxing, neutralize the reaction solution with an ammoniacal liquor until the pH reaches 9.[7]

-

Leach the resulting white precipitate from the beaker.[7]

-

Allow the filtrate to stand for phase separation and retain the organic phase.[7]

-

Wash the organic phase twice and dry it using anhydrous magnesium sulfate (B86663) to yield this compound.[7]

-

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis Workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103787895A - Production process for synthesizing this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Bromo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-methylaniline. The document details the expected spectral data, a thorough experimental protocol for acquiring such data, and a logical workflow for its interpretation, designed to aid researchers in the structural elucidation and characterization of this and similar molecules.

Data Presentation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo, methyl, and amino substituents on the benzene (B151609) ring. The expected quantitative data for the ¹H NMR spectrum, acquired in a common deuterated solvent such as CDCl₃, is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.15 | d | ~ 2.0 | 1H |

| H-5 | ~ 6.95 | dd | ~ 8.2, 2.0 | 1H |

| H-3 | ~ 6.60 | d | ~ 8.2 | 1H |

| -NH₂ | ~ 3.60 | br s | - | 2H |

| -CH₃ | ~ 2.10 | s | - | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.

Interpretation and Analysis

The predicted ¹H NMR spectrum of this compound displays a set of well-resolved signals in the aromatic region, a broad singlet for the amine protons, and a sharp singlet for the methyl protons.

-

Aromatic Protons (H-3, H-5, H-6): The three protons on the aromatic ring are chemically non-equivalent and exhibit a characteristic splitting pattern.

-

H-6: This proton is expected to appear as a doublet due to ortho-coupling with H-5 being absent. The signal is shifted downfield due to the deshielding effect of the adjacent amino group. A small meta-coupling to H-3 might be observed.

-

H-5: This proton experiences coupling from both H-6 (ortho-coupling, J ≈ 8.2 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the methyl group and meta to the bromine atom. It will appear as a doublet due to ortho-coupling with H-5.

-

-

Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet.

Experimental Protocol

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of the protons, leading to more accurate integration.

-

Number of Scans (ns): 8-16 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is typically sufficient to cover the expected chemical shift range.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis and interpretation of the ¹H NMR spectrum of this compound.

In-Depth Technical Guide to the ¹³C NMR Spectral Data of 4-Bromo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-2-methylaniline. Due to the limited availability of experimentally derived and fully assigned public data, this guide leverages high-quality predicted spectral data to facilitate research and development activities. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and a visualization of the molecular structure with its corresponding chemical shifts.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using advanced computational algorithms that provide reliable estimations for spectral analysis. The carbon atoms are numbered according to IUPAC nomenclature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 143.2 |

| C2 | 121.7 |

| C3 | 131.5 |

| C4 | 111.4 |

| C5 | 129.8 |

| C6 | 118.2 |

| C7 (CH₃) | 17.0 |

Experimental Protocols

The following section outlines a standard experimental protocol for acquiring the ¹³C NMR spectrum of a solid aromatic amine like this compound. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (≥97%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for aromatic amines.

-

Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment is typically performed. This involves broadband decoupling of proton frequencies to produce a spectrum with a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbon atoms to relax.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with each carbon atom labeled according to IUPAC numbering and its corresponding predicted ¹³C NMR chemical shift.

Caption: Molecular structure and predicted ¹³C NMR shifts of this compound.

FT-IR Spectrum of 4-Bromo-2-methylaniline: A Technical Guide for Researchers

Introduction

4-Bromo-2-methylaniline (also known as 4-bromo-o-toluidine) is a substituted aromatic amine with the chemical formula BrC₆H₃(CH₃)NH₂. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The structural characterization of this compound is fundamental to ensuring the purity and identity of starting materials and products in drug development and other chemical synthesis processes. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. This guide offers an in-depth analysis of the FT-IR spectrum of this compound, including a detailed experimental protocol, a summary of characteristic absorption bands, and a workflow for spectral analysis.

Experimental Protocol: Acquiring an FT-IR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern and widely used sampling technique for obtaining FT-IR spectra of solid and liquid samples with minimal preparation. The following protocol outlines the methodology for analyzing this compound, which is a solid at room temperature.[1]

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample of this compound powder.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Methodology:

-

ATR Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with a suitable solvent like isopropanol to gently clean the crystal surface. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, ensuring these signals are subtracted from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR pressure clamp to apply firm, consistent pressure on the solid sample. This ensures good contact between the sample and the ATR crystal, which is critical for obtaining a strong, high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal surface and the pressure tip with a solvent-dampened, lint-free wipe.

Characteristic FT-IR Absorption Data

The FT-IR spectrum of this compound can be interpreted by assigning absorption bands (peaks) to the vibrational modes of its specific functional groups. The following table summarizes the expected characteristic absorption frequencies based on established correlation data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500–3300 | Medium | Asymmetric & Symmetric N-H Stretch[2][3][4][5] | Primary Aromatic Amine |

| 3100–3000 | Medium-Weak | Aromatic C-H Stretch[6][7][8][9] | Aromatic Ring |

| 3000–2850 | Medium | Aliphatic C-H Stretch[6][7][10] | Methyl Group (-CH₃) |

| 1650–1580 | Medium | N-H Scissoring (Bending)[2][3][4] | Primary Aromatic Amine |

| 1600–1585 | Medium-Strong | C-C In-Ring Stretch[6][7][8][9] | Aromatic Ring |

| 1500–1400 | Medium-Strong | C-C In-Ring Stretch[6][7][8][9] | Aromatic Ring |

| 1470–1450 | Medium | Asymmetric C-H Bend[6][7][10] | Methyl Group (-CH₃) |

| 1370–1350 | Medium | Symmetric C-H Bend (Umbrella)[6][7][10] | Methyl Group (-CH₃) |

| 1335–1250 | Strong | Aromatic C-N Stretch[2][3][4] | Aromatic Amine |

| 900–675 | Strong | C-H Out-of-Plane (OOP) Bending[6][8][9] | Aromatic Ring |

| 690–515 | Medium | C-Br Stretch[6][7][10] | Aryl Halide |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound provides a unique fingerprint confirming its molecular structure.

-

Amine Group (-NH₂): The most prominent features for the primary amine group are the two sharp-to-medium bands appearing in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds.[2][3][4] Another key indicator is the N-H bending (scissoring) vibration, which typically appears around 1650-1580 cm⁻¹.[2][3] The strong absorption band for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[4]

-

Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by several absorptions. Weak to medium C-H stretching bands are found just above 3000 cm⁻¹.[8][9] Two sets of medium to strong C-C stretching vibrations within the ring itself are characteristically observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[6][9] Furthermore, strong absorptions in the 900-675 cm⁻¹ range result from C-H out-of-plane bending, and the exact position of these bands can help confirm the 1,2,4-trisubstitution pattern of the ring.[8]

-

Methyl Group (-CH₃): The methyl substituent is identified by its aliphatic C-H stretching vibrations, which appear just below 3000 cm⁻¹. Additionally, characteristic C-H bending (asymmetric and symmetric) vibrations for the methyl group are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[10]

-

Bromo Group (-Br): The carbon-bromine bond gives rise to a stretching vibration in the low-frequency (fingerprint) region of the spectrum, typically between 690-515 cm⁻¹.[6][7] This peak can sometimes overlap with other absorptions in this complex region.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the characterization of a chemical sample like this compound using FT-IR spectroscopy, from initial sample handling to final structural elucidation.

Caption: Workflow of FT-IR analysis from sample preparation to structural confirmation.

References

- 1. This compound 97 583-75-5 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Mass Spectrometry of 4-Bromo-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-2-methylaniline (C7H8BrN). The document details experimental protocols, fragmentation patterns, and key mass spectral data, serving as a vital resource for the structural elucidation and quantification of this compound.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of the bromine atom (79Br and 81Br isotopes in an approximate 1:1 ratio). The quantitative data for the major ions are summarized in the table below.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Relative Abundance (%) | Notes |

| 187 | [C7H8(81Br)N]+• | ~98 | Molecular ion (M+2) |

| 185 | [C7H8(79Br)N]+• | 100 | Molecular ion (Base Peak) |

| 106 | [C7H8N]+ | ~70 | Loss of Br• radical |

| 79 | [C6H6]+• | ~20 | Loss of HCN from [M-Br]+ |

| 77 | [C6H5]+ | ~15 | Loss of H from C6H6 |

Fragmentation Pathway

Under electron ionization (EI), this compound undergoes a series of predictable fragmentation events. The primary fragmentation involves the cleavage of the carbon-bromine bond, which is a common pathway for halogenated aromatic compounds. Subsequent fragmentation of the resulting aminotoluene cation is also observed.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a general framework that can be adapted to specific instrumentation and analytical requirements.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Derivatization (Optional): For certain applications, derivatization can improve chromatographic peak shape and sensitivity. A common method is acylation using trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). To 100 µL of the sample solution, add 50 µL of the derivatizing agent and 50 µL of a suitable solvent (e.g., ethyl acetate). Cap the vial and heat at 60-70°C for 30 minutes. Cool to room temperature before analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless injection (1 µL).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Experimental and Analytical Workflow

The overall process for the mass spectrometric analysis of this compound follows a logical sequence from sample preparation to data interpretation.

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylaniline is a substituted aromatic amine with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for quantitative solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The key structural features of this compound influencing its solubility are:

-

Aromatic Ring: The benzene (B151609) ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar or moderately polar solvents through van der Waals interactions.

-

Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. It contributes to solubility in polar protic and aprotic solvents.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective at dissolving it.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative summary of its solubility in various organic solvents can be compiled from available chemical literature and supplier information.

| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale |

| Polar Protic | Ethanol (B145695) | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the amino group of this compound. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. |

| Acetone (B3395972) | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the amino group. | |

| Butanone | Soluble | Similar to acetone, the carbonyl group facilitates interaction with the solute. | |

| Halogenated | Chloroform (B151607) | Soluble | The polarity of chloroform and its ability to form weak hydrogen bonds contribute to the dissolution of this compound.[1] |

| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of the solvent is compatible with the aromatic ring.[2] |

| Aqueous | Water | Slightly Soluble/Insoluble | The large hydrophobic benzene ring and the bromine atom significantly reduce its solubility in water, despite the presence of the polar amino group.[1][3] |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial.

-

Record the exact weight of the dish/vial with the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to facilitate evaporation without decomposing the solute.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, dry the remaining solid (this compound) in an oven at a temperature below its melting point until a constant weight is achieved.

-

Cool the dish/vial in a desiccator to room temperature before weighing.

-

Record the final weight of the dish/vial with the dried solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution withdrawn.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Signaling Pathway and Logical Relationships

While this compound is a synthetic intermediate, its derivatives are often designed to interact with biological targets. For instance, many kinase inhibitors are derived from aniline (B41778) scaffolds. The following diagram illustrates a generic signaling pathway where such a derivative might act.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data remains sparse, the qualitative solubility profile, grounded in the principles of chemical interactions, offers valuable guidance for its application. The provided experimental protocol for the gravimetric method outlines a robust approach for researchers to determine precise solubility data tailored to their specific needs. The illustrative diagrams of the experimental workflow and a relevant biological pathway further contextualize the importance of understanding the physicochemical properties of this versatile chemical intermediate in both chemical and biological research.

References

Crystal Structure of 4-Bromo-2-methylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Bromo-2-methylaniline derivatives, focusing on Schiff base compounds. The document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and presents a visual workflow for crystal structure determination. This information is intended to support researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development.

Introduction

This compound is a versatile building block in organic synthesis, and its derivatives, particularly Schiff bases, are of significant interest due to their potential applications in various fields, including materials science and medicinal chemistry. The determination of their crystal structure through single-crystal X-ray diffraction provides crucial insights into their three-dimensional arrangement, intermolecular interactions, and structure-property relationships. This guide focuses on the crystallographic data and experimental methodologies related to these compounds.

Crystallographic Data of this compound Schiff Base Derivatives

The following table summarizes the crystallographic data for a selection of this compound Schiff base derivatives. This data is essential for understanding the solid-state conformation and packing of these molecules.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline | C₁₈H₁₈Br₂N₂ | Orthorhombic | Pbca | 13.625(13) | 7.495(7) | 17.029(17) | 90 | 90 | 90 | 4 | [1][2] |

| (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline | C₁₆H₁₆BrNO₃ | Triclinic | P-1 | 7.9103(3) | 9.9902(4) | 10.7821(3) | 93.068(3) | 108.568(3) | 109.679(3) | 2 | [3][4] |

| (E)-4-Bromo-N-(2-chlorobenzylidene)aniline | C₁₃H₉BrClN | Monoclinic | P2₁/n | 15.243(13) | 4.020(4) | 20.142(18) | 90 | 103.248(8) | 90 | 4 | [5] |

| N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline | C₁₅H₁₄BrN | Monoclinic | P2₁/c | 12.945(9) | 7.857(5) | 14.497(10) | 90 | 113.384(8) | 90 | 4 | [6] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound Schiff base derivatives and the subsequent determination of their crystal structure by single-crystal X-ray diffraction.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives of this compound is typically achieved through the condensation reaction between the aniline (B41778) and a suitable aldehyde or ketone.

General Procedure:

A solution of this compound in a suitable solvent (e.g., ethanol, methanol) is added to a solution of the carbonyl compound in the same solvent. The reaction mixture is then refluxed for a period of time, often with a catalytic amount of acid (e.g., acetic acid, formic acid). Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration. Recrystallization from an appropriate solvent system is then performed to obtain high-purity crystals suitable for X-ray diffraction.[5][6]

Example Synthesis of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline: [2]

-

To a stirred solution of 2,3-butanedione (B143835) (1.2 mmol) and this compound (2.4 mmol) in methanol (B129727) (25 ml), formic acid (0.5 ml) was added.

-

The mixture was refluxed for 24 hours.

-

After cooling, the precipitate was separated by filtration.

-

The solid was recrystallized from a dichloromethane/cyclohexane mixture (6:1 v/v), washed with cold ethanol, and dried under vacuum to yield the final product.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.[1][5]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis and structural determination of this compound derivatives.

Caption: Experimental workflow for synthesis and crystallographic analysis.

This guide provides a foundational understanding of the crystal structure of this compound derivatives. The presented data and protocols can serve as a valuable resource for the design and synthesis of new compounds with tailored properties for various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-2-methylaniline (CAS No. 583-75-5), a chemical intermediate utilized in various research and development applications, including pharmaceutical synthesis.[1] Adherence to strict safety protocols is crucial when working with this compound due to its potential health hazards.

Chemical and Physical Properties

This compound, also known as 4-bromo-o-toluidine, is a solid with the molecular formula C₇H₈BrN.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Weight | 186.05 g/mol | [3][4] |

| Appearance | White to off-white or light red to green powder, crystals, or chunks | [1][5][6] |

| Melting Point | 57-61 °C | [4][6][7] |

| Boiling Point | 240 °C | [4][7] |

| Flash Point | 113 °C (closed cup) | [4] |

| Purity | Typically >97% | [1][4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential dangers.

| Hazard Class | GHS Hazard Code | Description | References |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][8] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3][8] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3][8] |

| Skin Irritation | H315 | Causes skin irritation | [3][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][8] |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation | [4][8] |

Primary Hazards: Irritant[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][10]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][8][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][11][14]

-

Wash hands and any exposed skin thoroughly after handling.[2][8]

-

Use mechanical pipetting aids for all pipetting procedures.[14]

-

Cover work surfaces with absorbent, impervious material.[14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8][11]

-

Keep segregated from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12][15]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound.

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Procedure | References |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Seek medical attention. | [2][11][16] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [2][11][16] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell. | [2][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [2][11] |

Accidental Release and Spill Cleanup

A well-defined spill response plan is crucial for managing accidental releases.

Spill Cleanup Procedure:

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[16][17][18]

-

Assess the Hazard: Evaluate the size and nature of the spill to determine if it can be handled safely by laboratory personnel.[16][19]

-

Personal Protective Equipment: Don the appropriate PPE before attempting to clean up the spill.[17][19]

-

Containment: Prevent the spread of the spill by using absorbent materials like vermiculite, sand, or commercial sorbents.[17][19] Protect drains from contamination.[17]

-

Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2][10]

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.[17]

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[2][17]

-

Reporting: Report the spill to the appropriate safety officer or supervisor.[17]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocols for Safety Assessment

The toxicological data for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.[20]

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.[20]

-

Methodology:

-

Healthy, young adult rodents are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.[20]

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

The LD50 is calculated statistically from the dose-response data.[20]

-

Acute Dermal Toxicity (based on OECD Guideline 402)

-

Objective: To assess the health hazards likely to arise from a short-term dermal exposure to a substance.[17]

-

Principle: The substance is applied to the skin of experimental animals (e.g., rats, rabbits) in a stepwise procedure using fixed doses.[7]

-

Methodology:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of intact skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[21]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[21]

-

Body weights are recorded, and a gross necropsy is performed on all animals.[21]

-

Acute Inhalation Toxicity (based on OECD Guideline 403)

-

Objective: To determine the health hazards associated with a single, short-term inhalation exposure to a chemical.[18][22]

-

Principle: Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in a dynamic inhalation chamber for a specified duration (typically 4 hours).[4][22]

-

Methodology:

-

Animals are placed in exposure chambers with a controlled atmosphere containing the test substance at various concentrations.

-

Following the exposure period, animals are observed for at least 14 days for signs of toxicity and mortality.[4][22]

-

Clinical observations, body weight changes, and necropsy findings are recorded.

-

The LC50 (median lethal concentration) is determined.[22]

-

Skin Irritation/Corrosion (based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[1][16]

-

Principle: A single dose of the test substance is applied to the skin of an animal (typically an albino rabbit) for a fixed period.[2][23]

-

Methodology:

-

A small area of skin on the animal's back is clipped.

-